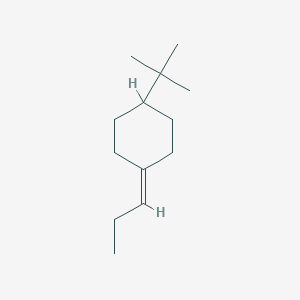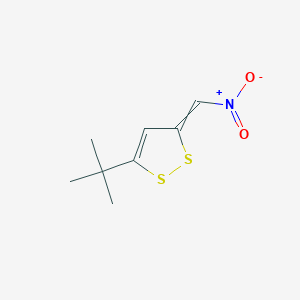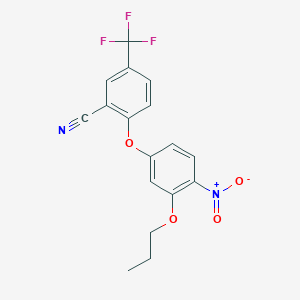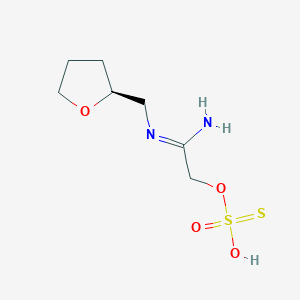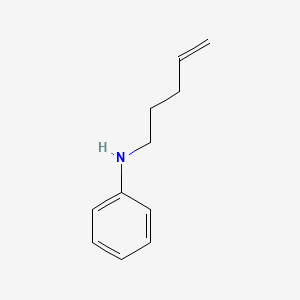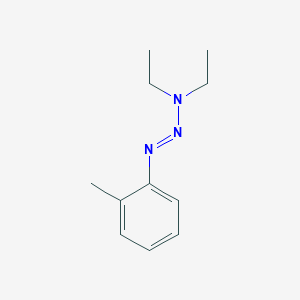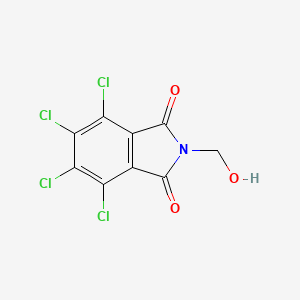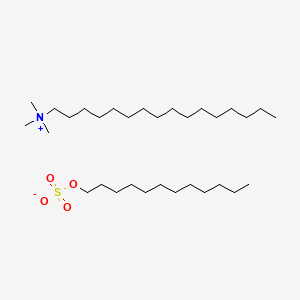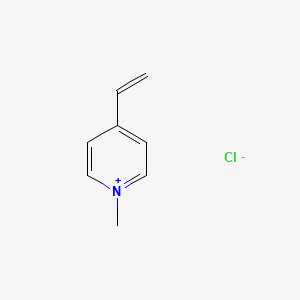
Pyridinium, 4-ethenyl-1-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-ethenyl-1-methyl-, chloride: is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is balanced by a chloride anion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Alkylation of Pyridine: Pyridinium, 4-ethenyl-1-methyl-, chloride can be synthesized through the N-alkylation of pyridine with an appropriate alkyl halide, such as 4-ethenyl-1-methyl chloride.
Schiff Base Formation: Another method involves the preparation of Schiff base compounds followed by N-alkylation with alkyl halides.
Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale N-alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: These compounds can also be reduced under specific conditions, typically involving reducing agents like sodium borohydride.
Substitution: Pyridinium salts are known to participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Oxidized derivatives of the pyridinium salt.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Substituted pyridinium salts with different anions.
Applications De Recherche Scientifique
Chemistry:
- Pyridinium salts are used as catalysts in various organic reactions, including the synthesis of complex molecules .
Biology:
- These compounds exhibit antimicrobial properties, making them useful in the development of disinfectants and antiseptics .
Medicine:
- Pyridinium salts have been studied for their potential use as anti-cancer and anti-malarial agents .
Industry:
Mécanisme D'action
The mechanism of action of pyridinium, 4-ethenyl-1-methyl-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a wide range of bacteria and fungi .
Comparaison Avec Des Composés Similaires
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical applications.
4-Methyl-1-(3-phenoxypropyl)pyridinium bromide: Utilized in the synthesis of ionic liquids.
Uniqueness: Pyridinium, 4-ethenyl-1-methyl-, chloride stands out due to its versatile applications in both biological and industrial fields. Its ability to act as a catalyst, antimicrobial agent, and component in ionic liquids highlights its multifaceted nature .
Propriétés
Numéro CAS |
45708-78-9 |
|---|---|
Formule moléculaire |
C8H10ClN |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
4-ethenyl-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C8H10N.ClH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
Clé InChI |
TVIKPKVFMVKUGQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=C.[Cl-] |
Numéros CAS associés |
28826-65-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



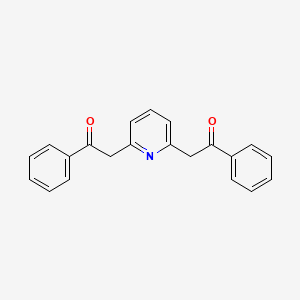
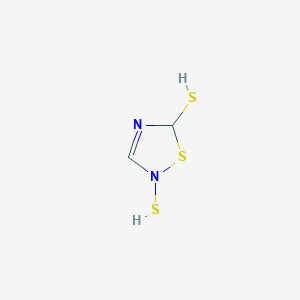
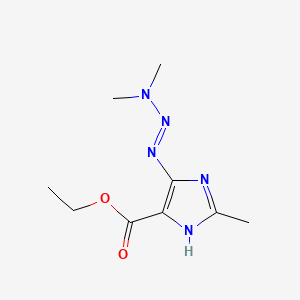
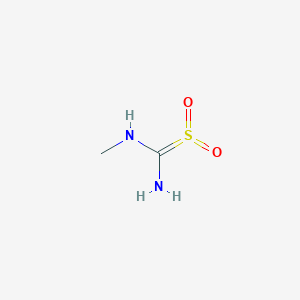
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
